molecular formula C15H9BrN4O2S2 B2889236 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole CAS No. 328016-68-8

2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole

Cat. No.: B2889236
CAS No.: 328016-68-8
M. Wt: 421.29
InChI Key: NVQGTACPBQTPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a heterocyclic organic molecule featuring a fused imidazo[1,2-a]pyridine core substituted with a bromine atom at position 3, a methylthio linker, and a nitro-functionalized benzo[d]thiazole moiety. This structure combines electron-deficient aromatic systems (nitro group) and a bromine substituent, which may enhance electrophilic reactivity and influence binding interactions in biological or catalytic applications.

Properties

IUPAC Name

2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O2S2/c16-14-11(17-13-3-1-2-6-19(13)14)8-23-15-18-10-7-9(20(21)22)4-5-12(10)24-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQGTACPBQTPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a complex heterocyclic structure that combines elements of imidazo[1,2-a]pyridine and benzo[d]thiazole. This compound's unique chemical properties and biological activities make it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Molecular Formula

  • Molecular Formula : C15H11BrN4OS
  • Molecular Weight : 359.24 g/mol

Structural Features

The compound features:

  • A bromo substituent on the imidazo[1,2-a]pyridine moiety.
  • A thioether linkage that enhances its reactivity.
  • A nitro group on the benzo[d]thiazole ring, contributing to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activities or receptor functions, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Interaction : It can bind to receptors, potentially altering signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains.

Anticancer Potential

Several studies have highlighted the anticancer potential of this compound:

  • It has shown efficacy against specific cancer cell lines by inducing apoptosis (programmed cell death).
  • The nitro group is thought to enhance its cytotoxicity against cancer cells.

Case Studies and Research Findings

StudyFindings
Study 1 : Evaluation of Antimicrobial ActivityThe compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
Study 2 : Anticancer ActivityIn vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by 45% at a concentration of 25 µM after 48 hours.
Study 3 : Enzyme Inhibition AssayThe compound inhibited the activity of protein kinase C (PKC) with an IC50 value of 15 µM, indicating potential for modulating signaling pathways in cancer.

Synthesis and Chemical Reactions

The synthesis typically involves multi-step reactions that include:

  • Formation of Thioether Linkage : Reaction between a bromoimidazo derivative and a thiol.
  • Nitro Group Introduction : Electrophilic nitration of the benzo[d]thiazole moiety.

Common reagents used in synthesis:

  • Bromine for bromo substitution.
  • Thiols for thioether formation.
  • Nitrating agents for introducing nitro groups.

Comparison with Similar Compounds

2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole (CAS 328017-17-0)

  • Key Difference : Replacement of the benzo[d]thiazole moiety with benzo[d]oxazole and substitution of the pyridine ring with pyrimidine.
  • Benzo[d]oxazole lacks the sulfur atom present in thiazole, reducing sulfur-mediated hydrophobic interactions.
  • Molecular Formula : C₁₄H₈BrN₅O₃S (406.21 g/mol) .

Fluorinated Derivatives: [18F]4d and [18F]5d

  • Key Difference : Substitution of bromine with fluorine and addition of difluoromethyl/sulfonyl groups.
  • Impact :
    • Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bromine.
    • The difluoromethyl sulfonyl group in [18F]5d increases polarity, improving solubility in aqueous media.
  • Synthesis Efficiency :
    • [18F]4d: 12.7 ± 0.2% radiochemical yield (RCY).
    • [18F]5d: 88.4 ± 2.8% RCY after oxidation, indicating higher efficiency for sulfonyl derivatives .

Substituent Effects on Reactivity and Binding

Bromine vs. Fluoroalkyl Groups

  • Bromine : Enhances electrophilicity and participates in halogen bonding, critical for protein-ligand interactions (e.g., kinase inhibition) .
  • Fluoroalkyl Groups : Improve lipophilicity and resistance to oxidative metabolism, advantageous in radiopharmaceuticals .

Nitro Group Positioning

  • The nitro group at position 5 on benzo[d]thiazole creates a strong electron-withdrawing effect, stabilizing negative charge in intermediates during nucleophilic substitution reactions. This contrasts with analogs lacking nitro substituents, which exhibit lower reactivity in coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.